2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-

HIF-1 inhibition anticancer positional isomerism

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- (CAS 89819-31-8) is a synthetic, small-molecule chromane (3,4-dihydro-2H-1-benzopyran) bearing a primary sulfonamide group at the 8-position and a geminal dimethyl substitution at the 2-position. It belongs to a broader class of sulfonamide-substituted chromans that have been patented as potassium channel modulators and are structurally related to the KATP channel opener cromakalim.

Molecular Formula C11H15NO3S
Molecular Weight 241.31
CAS No. 89819-31-8
Cat. No. B1661334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-
CAS89819-31-8
Molecular FormulaC11H15NO3S
Molecular Weight241.31
Structural Identifiers
SMILESCC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)N)C
InChIInChI=1S/C11H15NO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3,(H2,12,13,14)
InChIKeyISCVFOHJQQIIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- (CAS 89819-31-8): A Positionally Defined Chromane Sulfonamide Scaffold for Ion Channel and Anticancer Drug Discovery


2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- (CAS 89819-31-8) is a synthetic, small-molecule chromane (3,4-dihydro-2H-1-benzopyran) bearing a primary sulfonamide group at the 8-position and a geminal dimethyl substitution at the 2-position . It belongs to a broader class of sulfonamide-substituted chromans that have been patented as potassium channel modulators and are structurally related to the KATP channel opener cromakalim [1]. The 2,2-dimethylchroman core serves as a privileged scaffold in medicinal chemistry, and the 8-sulfonamide positional isomer specifically has been implicated as a key building block for the synthesis of hypoxia-inducible factor-1 (HIF-1) pathway inhibitors with anticancer activity [2].

Why 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- Cannot Be Replaced by Positional Isomers or Non-Dimethylated Chromane Sulfonamides


The 8-sulfonamide positional isomer and the 2,2-dimethyl substitution pattern are not interchangeable with other chromane sulfonamides. Moving the sulfonamide group from the 8- to the 6-position of the 2,2-dimethylchroman scaffold results in a fundamentally different pharmacological profile: 2,2-dimethylchromane-6-sulfonamide (CAS 1263276-48-7) is reported to act as an antibacterial agent through inhibition of dihydropteroate synthase (DHPS) [1], whereas 8-substituted-2,2-dimethylchromans are integral to HIF-1 pathway inhibition and potassium channel modulation [2][3]. The geminal dimethyl group at C2 restricts conformational flexibility, enhances metabolic stability, and influences the lipophilicity (logP) of the scaffold—properties that are absent in the non-dimethylated analog chromane-8-sulfonamide (CAS 89836-55-5) . Consequently, substituting the 8-sulfonamide-2,2-dimethyl isomer with a 6-sulfonamide or a non-dimethylated variant will alter target engagement, solubility, and metabolic fate, undermining experimental reproducibility and drug candidate optimization.

Quantitative Differentiation Evidence for 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- (CAS 89819-31-8) vs. Closest Analogs


Positional Selectivity: 8-Sulfonamide Enables HIF-1 Pathway Inhibition vs. 6-Sulfonamide Antibacterial Activity

The 8-substituted-2,2-dimethylchroman scaffold is essential for HIF-1 pathway inhibition. In a series of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, all active compounds retained IC50 values ≤5 μM in a HIF-dependent luciferase reporter assay, with the most optimized analog (8-methoxy derivative) achieving aqueous solubility of 80 μM—a ~9,000-fold improvement over the 8-unsubstituted lead (0.009 μM; logP7.4 = 3.7) [1]. In contrast, the positional isomer 2,2-dimethylchromane-6-sulfonamide (CAS 1263276-48-7) is characterized as a DHPS inhibitor with antibacterial activity, a completely distinct mechanism [2]. This differential activity profile demonstrates that the 8-position sulfonamide directs the chromane scaffold toward anticancer/ion channel pharmacology rather than antibacterial applications.

HIF-1 inhibition anticancer positional isomerism chromane sulfonamide

Lipophilicity Differentiation: 2,2-Dimethyl-8-sulfonamide Chromane Exhibits logP ~3.22 vs. Non-Dimethylated Analog

The 2,2-dimethyl substitution significantly increases lipophilicity relative to the non-gem-dimethyl analog. The target compound 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide has a reported logP of 3.21870, with a molecular weight of 241.31 g/mol and polar surface area (PSA) of 77.77 Ų . While a directly comparable experimental logP for chromane-8-sulfonamide (CAS 89836-55-5, molecular weight 213.25 g/mol) is not publicly available, the increase of 28 mass units from the gem-dimethyl group alone predicts a logP increase of approximately 0.7–1.0 units based on the Hansch-Leo fragmental constant for a quaternary sp³ carbon (class-level inference) [1]. This logP shift moves the compound into a more optimal lipophilicity range (logP 2–4) for membrane permeability and oral bioavailability, while the PSA remains within the ≤140 Ų threshold generally considered compatible with CNS drug-likeness.

lipophilicity logP drug-likeness chromane sulfonamide

Patent-Backed K+ Channel Modulator Scaffold: 8-Sulfonamide Chromans Are Privileged Chemotypes for Cardiovascular Indications

The sulfonamide-substituted chroman scaffold, including compounds with substitution at the 8-position, is explicitly claimed in US Patent 5,955,607 as a core chemotype for K+ channel modulation, with specified utility for prophylaxis and therapy of cardiovascular disorders (arrhythmias), gastrointestinal ulcers, and diarrheal conditions [1]. Chromanol 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chromane), a structurally related 2,2-dimethylchroman sulfonamide, is a well-characterized selective IKs blocker with an IC50 of 1–10 μM and also inhibits CFTR chloride current (IC50 = 19 μM) . The simpler 8-sulfonamide-2,2-dimethylchroman serves as a key unsubstituted core for generating focused libraries of KATP channel openers or IKs blockers, with the 8-position sulfonamide directly available for further N-derivatization without the competing reactivity present in 6-sulfonamide or 4-amino-substituted analogs.

potassium channel chromanol arrhythmia patent evidence

High-Impact Application Scenarios for 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- (CAS 89819-31-8)


Synthesis of 8-Substituted HIF-1 Pathway Inhibitors for Glioblastoma and Hypoxic Tumor Drug Discovery

The 2,2-dimethyl-8-sulfonamide chromane serves as a direct precursor for preparing 8-R-2,2-dimethyl-2H-chromen-6-yl derivatives that inhibit the HIF-1 pathway. In the seminal J. Med. Chem. paper by Mun et al. (2012), 8-substituted analogs retained IC50 values ≤5 μM in HIF-dependent luciferase reporter assays and achieved up to 9,000-fold improvement in aqueous solubility compared to the 8-unsubstituted lead (from 0.009 μM to 80 μM) [1]. This application is directly relevant to oncology research groups pursuing HIF-1 as a target for glioblastoma and other hypoxic solid tumors.

Divergent Library Synthesis of Potassium Channel Modulators via N-Functionalization of the 8-Sulfonamide Handle

The 8-sulfonamide group provides a single reactive handle for generating focused libraries of N-alkyl, N-acyl, or N-sulfonyl derivatives. This divergent approach is preferable to the multi-step synthesis required for analogs like chromanol 293B, which demands stereoselective installation of the 3-hydroxy and 4-amino substituents. The resulting libraries can be screened for IKs blocking activity (benchmarked against chromanol 293B: IKs IC50 = 1–10 μM; CFTR IC50 = 19 μM) or KATP channel opening activity, both of which have therapeutic relevance in arrhythmia, hypertension, and secretory disorders [2].

Physicochemical Property Optimization Studies Comparing 6- vs. 8-Sulfonamide Positional Isomers

For medicinal chemistry teams conducting structure-property relationship (SPR) studies, the 8-sulfonamide isomer (logP ~3.22; PSA = 77.77 Ų) offers a distinct lipophilicity profile compared to the 6-sulfonamide isomer . Procurement of both positional isomers enables systematic investigation of how sulfonamide position affects solubility, permeability, metabolic stability, and off-target pharmacology (e.g., avoiding DHPS-mediated antibacterial activity associated with 6-sulfonamide chromanes) [3]. This is particularly relevant for programs targeting intracellular or CNS-penetrant agents.

Degradation and Metabolite Identification Studies for Chromane-Containing Drug Candidates

The 2,2-dimethyl group confers steric protection against cytochrome P450-mediated oxidation at the C2 position, a known metabolic soft spot in non-gem-dimethyl chromanes. Using the 2,2-dimethyl-8-sulfonamide chromane as a model substrate, DMPK laboratories can assess rates of phase I oxidation (primarily at the 3,4-positions and the sulfonamide nitrogen) and compare metabolic stability with the non-dimethylated analog chromane-8-sulfonamide (CAS 89836-55-5) . The gem-dimethyl group is a well-established strategy to block metabolic hydroxylation and extend half-life in vivo (class-level inference).

Quote Request

Request a Quote for 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.